![molecular formula C26H22Cl2N2O2S B2584126 ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-35-9](/img/structure/B2584126.png)

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

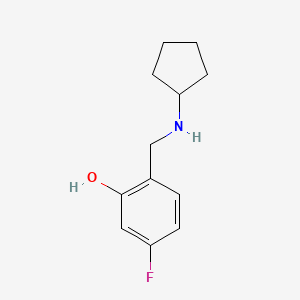

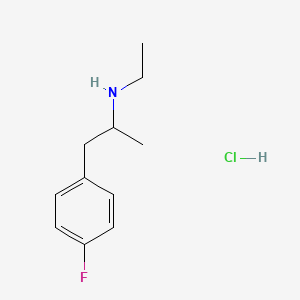

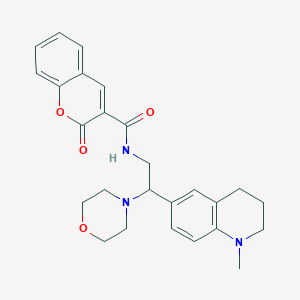

Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a chemical compound with the molecular formula C26H22Cl2N2O2S . It is also known as 1H-Imidazole-1-acetic acid, 2-[[(2,6-dichlorophenyl)methyl]thio]-4,5-diphenyl-, ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound is based on an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This ring is substituted with two phenyl groups, a sulfanyl-substituted dichlorobenzyl group, and an acetate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .科学的研究の応用

Synthesis and Catalytic Applications

Researchers have developed various synthetic routes and applications for compounds related to ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate. For instance, the use of ionic liquids for the synthesis of trisubstituted imidazoles under ultrasonic irradiation demonstrates an innovative approach to improving reaction efficiencies and environmental sustainability (Zang et al., 2010). This method avoids harmful catalysts and operates at room temperature, highlighting a shift towards greener chemistry practices.

Antimicrobial and Antiprotozoal Activities

Imidazole derivatives have been extensively studied for their antimicrobial properties. A notable study synthesized new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, demonstrating strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds displayed nanomolar IC50 values, surpassing the effectiveness of metronidazole, a standard treatment (Pérez‐Villanueva et al., 2013).

Materials Science and Corrosion Inhibition

Imidazole derivatives also play a significant role in materials science, particularly in corrosion inhibition. One study demonstrated the effectiveness of dodecylsulfanyl-ethyl)-1H-imidazole and related compounds in protecting mild steel in acidic environments. These inhibitors act by forming a protective film on the metal surface, significantly reducing corrosion rates (Krim et al., 2016).

Antioxidant Activities

Furthermore, some imidazole derivatives have been evaluated for their antioxidant activities. Research into the synthesis and structure-activity relationship of new nitrogen compounds coupled to phenolic units revealed dual antioxidant and antifungal activities without exhibiting toxicity in mammalian cells (Bettencourt et al., 2018). This highlights their potential as biochemical tools or therapeutic drugs.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22Cl2N2O2S/c1-2-32-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)33-17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFALZDLZLZDTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)